
3-(环丙基甲氧基)-4-羟基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been documented. For instance, a method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been developed . Another method for preparing 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid involves obtaining crude 3-hydroxy-4-difluoromethoxybenzaldehyde, reacting it with bromomethylcyclopropane to form 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde, and then oxidizing it .科学研究应用
Inhibitory Effects on Pulmonary Fibrosis
The compound has been studied for its inhibitory effects on pulmonary fibrosis. It has been found to attenuate TGF-β1-induced epithelial–mesenchymal transformation (EMT) in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that it could potentially be used as a therapeutic target for reducing idiopathic pulmonary fibrosis (IPF) .
Role in Epithelial–Mesenchymal Transformation
The compound has been found to inhibit the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increase the expression of E-cadherin . This suggests that it could play a key role in the pathogenesis of pulmonary fibrosis and could be used as a therapeutic target .
Effects on Smad2/3 Phosphorylation Levels
The compound has been found to significantly reduce Smad2/3 phosphorylation levels . This suggests that it could potentially be used to regulate TGF-β1/Smad signaling, which plays an important role in fibrosis .
Therapeutic Effects on Lung Function and Inflammation
The compound has been found to improve lung function, reduce lung inflammation and fibrosis, reduce collagen deposition, and reduce the expression of E-cadherin . This suggests that it could potentially be used as a therapeutic agent for treating lung diseases .
Role as a Key Synthetic Intermediate
The compound is a key synthetic intermediate of Roflumilast , a drug used to treat severe chronic obstructive pulmonary disease (COPD). This suggests that it could potentially be used in the synthesis of other therapeutic agents .
Role in Suzuki-Miyaura Couplings
The compound finds use as a building block in organic synthesis, particularly in Suzuki-Miyaura couplings. This suggests that it could potentially be used in the synthesis of various organic compounds.
未来方向
A study has evaluated the effects of a similar compound, “3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid”, on pulmonary fibrosis and suggested that it could be used as a therapeutic target to reduce idiopathic pulmonary fibrosis (IPF) . This indicates potential future directions for research and development involving “3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid”.
作用机制
Target of Action
The primary target of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a condition characterized by excessive deposition of extracellular matrix components .
Mode of Action
The compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the structure and integrity of tissues . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which is involved in the EMT process . By inhibiting the phosphorylation of Smad2/3, it disrupts the formation of the Smad complex, which is essential for the transduction of TGF-β1 signals . This disruption prevents the excessive deposition of extracellular matrix components, thereby playing a crucial role in mitigating fibrosis .
Result of Action
The compound has been shown to attenuate TGF-β1-induced EMT in A549 cells, a type of lung epithelial cell line . It also reduces bleomycin-induced pulmonary fibrosis in rats, demonstrating therapeutic effects such as improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .
属性
IUPAC Name |
3-(cyclopropylmethoxy)-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGNRCZMIIWDPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741055 |
Source


|
| Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1243391-44-7 |
Source


|
| Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)
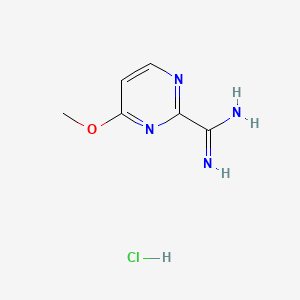
![2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B596444.png)
![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)
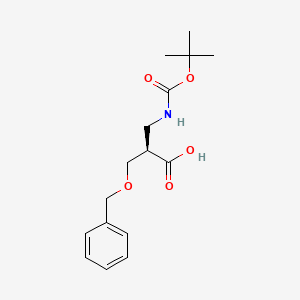

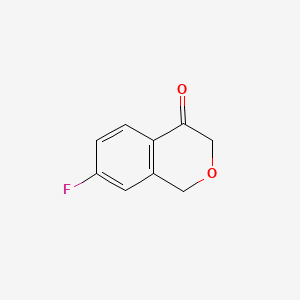

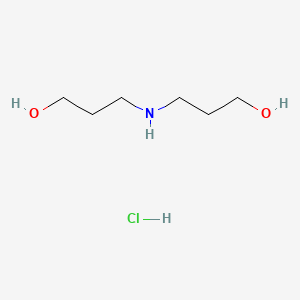
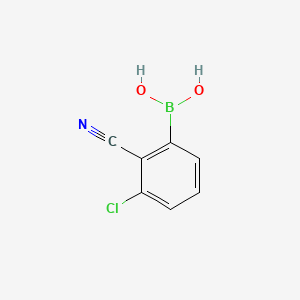
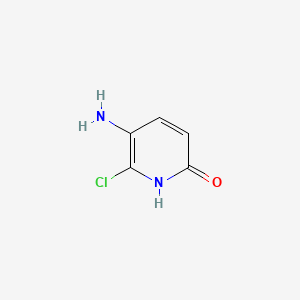
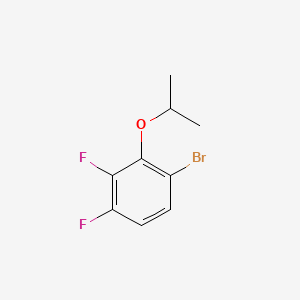

![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B596461.png)